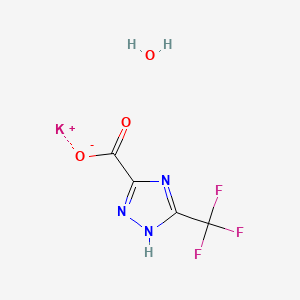

Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate

CAS No.:

Cat. No.: VC13700185

Molecular Formula: C4H3F3KN3O3

Molecular Weight: 237.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H3F3KN3O3 |

|---|---|

| Molecular Weight | 237.18 g/mol |

| IUPAC Name | potassium;5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylate;hydrate |

| Standard InChI | InChI=1S/C4H2F3N3O2.K.H2O/c5-4(6,7)3-8-1(2(11)12)9-10-3;;/h(H,11,12)(H,8,9,10);;1H2/q;+1;/p-1 |

| Standard InChI Key | VBNSSPINPNDATO-UHFFFAOYSA-M |

| SMILES | C1(=NNC(=N1)C(F)(F)F)C(=O)[O-].O.[K+] |

| Canonical SMILES | C1(=NNC(=N1)C(F)(F)F)C(=O)[O-].O.[K+] |

Introduction

Synthesis and Preparation

The synthesis of similar compounds often involves the use of precursors like aminoguanidine or hydrazine derivatives, which undergo condensation and cyclization reactions to form the triazole ring. The introduction of a trifluoromethyl group can be achieved through various methods, including the use of trifluoroacetic acid or other fluorinated reagents.

Potential Applications

1,2,4-Triazole derivatives have been explored for their antifungal, antimalarial, and anticancer activities. The presence of a trifluoromethyl group can enhance biological activity due to its electron-withdrawing properties, which can influence the compound's ability to interact with biological targets.

| Application | Description |

|---|---|

| Antifungal Activity | Some 1,2,4-triazole derivatives show efficacy against fungal strains |

| Antimalarial Activity | Trifluoromethyl-substituted sulfonamides have been studied as antimalarial agents |

| Anticancer Activity | Certain triazole derivatives exhibit cytotoxic effects on cancer cells |

Research Findings and Challenges

While specific research findings on Potassium 3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylate hydrate are not available, studies on related compounds highlight the importance of structural modifications in achieving desired biological activities. Challenges include synthesizing these compounds efficiently and understanding their pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume